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molecular formula C25H21ClNO2P B8491505 4-Nitrobenzyltriphenylphosphonium chloride CAS No. 1530-42-3

4-Nitrobenzyltriphenylphosphonium chloride

Cat. No. B8491505
M. Wt: 433.9 g/mol
InChI Key: WRXNAQRUFGEKSK-UHFFFAOYSA-M
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Patent
US05776718

Procedure details

Triphenylphosphine (38.17 g, 0.146 mole) and 4-nitrobenzyl chloride (25g, 0.146 mole) were dissolved in CH3CN (100 mL) and heated at reflux for 2 hours, and then allowed to cool to room temperature. The reaction mixture was diluted with Et2O (300 mL), the white solid was filtered, washed with Et2O (200 mL), and dried in vacuo, giving 53.3 g (84%) of 4-nitrobenzyltriphenylphosphonium chloride as a single spot on TLC: (Rf =0.71, 4:1:1 butanol:acetic acid:water). 1H-NMR (d6 -DMSO): 5.40-5.50 (2H, d, CH2P, J=20 Hz); 7.20-7.40 (2H, dd, aromatic); 7.40-7.80 (12H, m, aromatic); 7.90-8.00 (3H, m, aromatic); 8.10-8.20 (2H, d, aromatic).
Quantity
38.17 g
Type
reactant
Reaction Step One
Quantity
0.146 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:20]([C:23]1[CH:30]=[CH:29][C:26]([CH2:27][Cl:28])=[CH:25][CH:24]=1)([O-:22])=[O:21]>CC#N.CCOCC>[Cl-:28].[N+:20]([C:23]1[CH:30]=[CH:29][C:26]([CH2:27][P+:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)=[CH:25][CH:24]=1)([O-:22])=[O:21] |f:4.5|

Inputs

Step One
Name
Quantity
38.17 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.146 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CCl)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the white solid was filtered
WASH
Type
WASH
Details
washed with Et2O (200 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
[Cl-].[N+](=O)([O-])C1=CC=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 53.3 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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